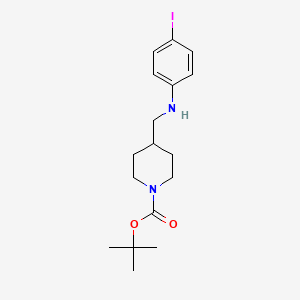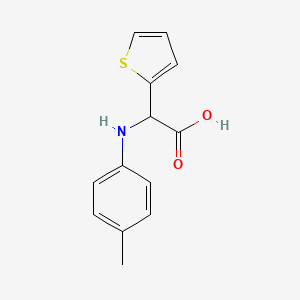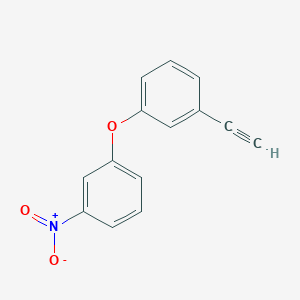
1-Ethynyl-3-(3-nitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-3-(3-nitrophenoxy)benzene is an organic compound with the molecular formula C14H9NO3 It is a derivative of benzene, featuring an ethynyl group at the first position and a 3-nitrophenoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-3-(3-nitrophenoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-nitrophenol and 1-ethynylbenzene.
Formation of 3-nitrophenoxybenzene: 3-nitrophenol is reacted with 1-bromo-3-ethynylbenzene in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethynyl-3-(3-nitrophenoxy)benzene can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The nitro group can be involved in nucleophilic substitution reactions, where a nucleophile replaces the nitro group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for the reduction of the nitro group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted phenoxy derivatives.
Reduction: The major product is 1-ethynyl-3-(3-aminophenoxy)benzene.
Applications De Recherche Scientifique
1-Ethynyl-3-(3-nitrophenoxy)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Ethynyl-3-(3-nitrophenoxy)benzene involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
1-Ethynyl-3-(3-nitrophenoxy)benzene can be compared with other similar compounds:
1-Ethynyl-3-nitrobenzene: Lacks the phenoxy group, making it less versatile in chemical reactions.
1-Ethynyl-4-nitrobenzene: The nitro group is positioned differently, affecting its reactivity and applications.
1-Ethynyl-3-fluorobenzene: Contains a fluorine atom instead of a nitro group, leading to different chemical properties and uses.
Propriétés
Numéro CAS |
58478-17-4 |
|---|---|
Formule moléculaire |
C14H9NO3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
1-ethynyl-3-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C14H9NO3/c1-2-11-5-3-7-13(9-11)18-14-8-4-6-12(10-14)15(16)17/h1,3-10H |
Clé InChI |
OYXNAODSIKBMDW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
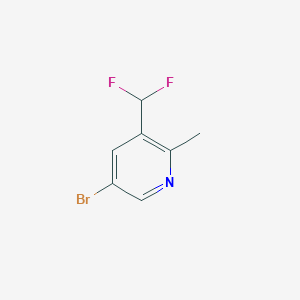
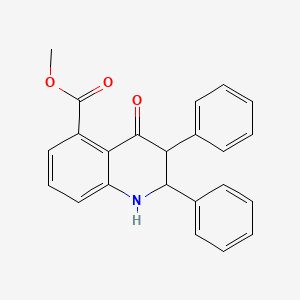
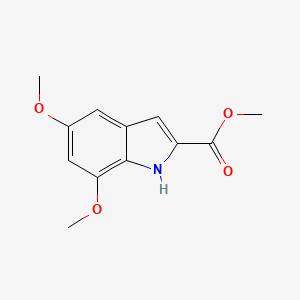
![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)
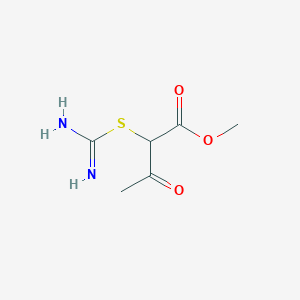
![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
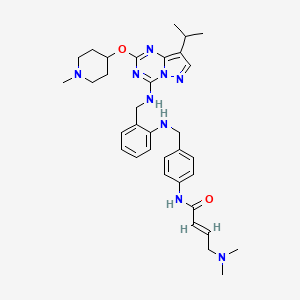
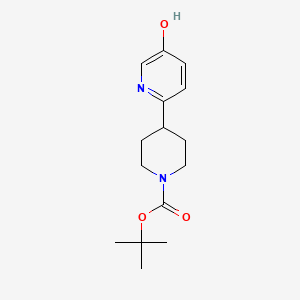
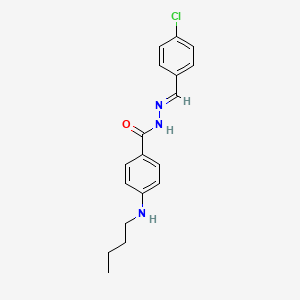
![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)

